Differential Inhibitory Potency Against Human Soluble Epoxide Hydrolase (hsEH)
In a direct head-to-head comparison within a series of urea-based inhibitors, the compound bearing a 3-fluoroadamantyl group exhibited a 7.25-fold reduction in inhibitory potency against human soluble epoxide hydrolase (hsEH) compared to the non-fluorinated adamantyl analog [1]. The 3-fluoroadamantyl derivative showed an IC50 of 58 nM, whereas the unsubstituted adamantyl derivative had an IC50 of 8 nM [1]. This demonstrates that mono-fluorination at the 3-position is not a silent modification but a significant determinant of target engagement.
| Evidence Dimension | hsEH inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 58 nM |
| Comparator Or Baseline | Adamantyl analog: IC50 = 8 nM |
| Quantified Difference | 7.25-fold decrease in potency |
| Conditions | In vitro enzyme inhibition assay, measured in duplicate |
Why This Matters
This quantifies the precise impact of 3-fluorination on target binding, enabling researchers to select the optimal adamantane substituent for balancing potency with other drug-like properties.
- [1] Shen, H. C., et al. (2011). Discovery of potent and selective soluble epoxide hydrolase inhibitors featuring a 3-fluoroadamantyl group. Bioorganic & Medicinal Chemistry Letters, 21(3), 983-988. View Source
